6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine
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Overview
Description
6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a thiophen-3-ylmethyl group. Its molecular formula is C12H13ClN4S, and it has a molecular weight of 280.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with cyclopropyl and thiophen-3-ylmethyl substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine
- N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
Uniqueness
6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN4S |
---|---|
Molecular Weight |
280.78 g/mol |
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4S/c13-10-5-11(16-12(14)15-10)17(9-1-2-9)6-8-3-4-18-7-8/h3-5,7,9H,1-2,6H2,(H2,14,15,16) |
InChI Key |
MJIBDCTWANJCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
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